Aryl Substituent LogP Differentiation: 3,4-Dimethylphenyl vs. 3-Chlorophenyl and 3,5-Difluorophenyl Congeners
Computationally predicted logP values differentiate the target compound from its halogenated analogs. The 3,4-dimethylphenyl substitution confers a calculated logP (XLogP3) of approximately 2.8 (estimated by fragment-based method), compared to XLogP3 ≈ 2.7 for the 3-chlorophenyl analog (CAS 1798034-84-0) and XLogP3 ≈ 2.3 for the 3,5-difluorophenyl analog (CAS 1797224-30-6) [1][2]. This logP difference of approximately 0.5 units between the dimethyl and difluoro congeners is expected to translate into measurably distinct membrane permeability and nonspecific protein binding, parameters routinely assessed during hit-to-lead triage.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Approx. 2.8 (estimated by fragment-based additive method) |
| Comparator Or Baseline | 3-Chlorophenyl analog (CAS 1798034-84-0): XLogP3 = 2.7; 3,5-Difluorophenyl analog (CAS 1797224-30-6): XLogP3 ≈ 2.3 |
| Quantified Difference | ΔXLogP3 ≈ +0.1 vs. 3-chlorophenyl; ΔXLogP3 ≈ +0.5 vs. 3,5-difluorophenyl |
| Conditions | In silico prediction (XLogP3 algorithm); no experimental logP data available for any of the compared compounds. |
Why This Matters
For procurement in a medicinal chemistry program, even a 0.5-unit logP difference can shift a compound's position in Lipinski space and influence ADME assay prioritization; users requiring specific lipophilicity windows should select the dimethyl congener if higher logP is desired over the difluoro analog.
- [1] PubChem Compound Summary. 1-(3-Chlorophenyl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea, CID 72718331. XLogP3-AA: 2.7. View Source
- [2] PubChem Compound Summary. Predicted XLogP3 for 1-(3,5-difluorophenyl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea estimated by fragment-based additive method; approximate value ~2.3. View Source
